The molecular structure of indolin-4-amine derivatives has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These studies have provided valuable insights into the conformational preferences, bond lengths, bond angles, and intermolecular interactions of these compounds. The information obtained from structural analysis is crucial for understanding the structure-activity relationships and designing new analogues with improved pharmacological properties.
Numerous indolin-4-amine derivatives have demonstrated promising anticancer activity against a variety of cancer cell lines. [, , , , , , ] This activity is often attributed to their ability to inhibit specific kinases involved in cancer cell growth and survival.
Indolin-4-amine derivatives have been identified as potent and selective inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key regulator of cell death and inflammation. [] Inhibition of RIPK1 has shown potential in treating inflammatory diseases and preventing tumor metastasis.
NF-κB inducing kinase (NIK) is another important target for indolin-4-amine derivatives. [] These compounds have shown efficacy in preclinical models of psoriasis by inhibiting NIK and downstream pro-inflammatory cytokine production.
Janus kinase 1 (JAK1) plays a crucial role in cytokine signaling and is implicated in autoimmune diseases like rheumatoid arthritis. Indolin-4-amine derivatives have been explored as potential JAK1 inhibitors for treating such disorders. []
Targeting rearranged during transfection (RET) kinase, a receptor tyrosine kinase, has shown promise in treating various cancers. Indolin-4-amine derivatives have been identified as selective and potent RET inhibitors, including those effective against gatekeeper mutations. []
Indolin-4-amine derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are involved in cell cycle regulation and neurodegenerative diseases like Alzheimer's disease. [, ]
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated during endoplasmic reticulum stress and implicated in tumorigenesis. Indolin-4-amine derivatives have been discovered as potent and selective PERK inhibitors with potential as anticancer agents. []
Beyond the specific kinases mentioned above, indolin-4-amine derivatives have shown inhibitory activity against other kinases, including Src family kinases (SFKs) and phosphodiesterase 4 (PDE4). [, , ]
Certain indolin-4-amine derivatives exhibit allosteric modulatory effects on adenosine receptors, particularly the A3 adenosine receptor (A3AR). [, , ] These compounds can act as allosteric enhancers, potentiating the effects of A3AR agonists and potentially offering therapeutic benefits in inflammatory diseases and other conditions.
Apart from their anticancer and kinase inhibitory activities, indolin-4-amine derivatives have also been explored for their potential in other applications. For instance, some derivatives have shown activity as protein disulfide isomerase (PDI) modulators, which could be relevant for manipulating protein quality control. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8